

Application Notes and Protocols: Analysis of 2-Ethyl-3,5-dimethylpyrazine

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Compound of Interest

Compound Name: 2-Ethyl-3,5-dimethylpyrazine

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Introduction

2-Ethyl-3,5-dimethylpyrazine is a key aroma and flavor compound found in a variety of roasted, baked, and fermented foods, contributing nutty, cocoa, and roasted notes.[1] Its accurate identification and quantification are crucial in the food and beverage industry for quality control and flavor profile analysis. This heterocyclic compound is also of interest in other areas of chemical research. This document provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **2-Ethyl-3,5-dimethylpyrazine**, along with comprehensive experimental protocols for its analysis.

Spectroscopic Data

The following sections present the key NMR and mass spectrometry data for **2-Ethyl-3,5-dimethylpyrazine**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectra of **2-Ethyl-3,5-dimethylpyrazine** provide detailed information about its molecular structure. The data presented here is based on typical values for substituted pyrazines and may vary slightly based on solvent and experimental conditions.

Table 1: ^1H NMR Spectral Data for **2-Ethyl-3,5-dimethylpyrazine** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.20	Singlet	1H	H-6 (aromatic proton)
~2.75	Quartet	2H	-CH ₂ - (ethyl group)
~2.55	Singlet	3H	-CH ₃ (at C-5)
~2.50	Singlet	3H	-CH ₃ (at C-3)
~1.25	Triplet	3H	-CH ₃ (ethyl group)

Table 2: ¹³C NMR Spectral Data for **2-Ethyl-3,5-dimethylpyrazine** (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~155	C-2
~151	C-3
~148	C-5
~142	C-6
~28	-CH ₂ - (ethyl group)
~22	-CH ₃ (at C-5)
~21	-CH ₃ (at C-3)
~12	-CH ₃ (ethyl group)

Mass Spectrometry (MS) Data

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a standard method for the analysis of volatile compounds like **2-Ethyl-3,5-dimethylpyrazine**. The mass spectrum is characterized by a prominent molecular ion peak and specific fragmentation patterns.

Table 3: Key Mass Spectral Data for **2-Ethyl-3,5-dimethylpyrazine** (EI, 70 eV)

m/z	Relative Intensity (%)	Assignment
136	High	[M] ⁺ (Molecular Ion)
135	High	[M-H] ⁺
121	Moderate	[M-CH ₃] ⁺
108	Low	[M-C ₂ H ₄] ⁺
94	Low	[M-C ₃ H ₆] ⁺
53	Moderate	Pyrazine fragment

Experimental Protocols

The following are detailed protocols for the NMR and GC-MS analysis of **2-Ethyl-3,5-dimethylpyrazine**.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-Ethyl-3,5-dimethylpyrazine** for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- Use a 400 MHz or higher field NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse (zg30).
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse (zgpg30).
- Spectral Width: 0-160 ppm.
- Number of Scans: 1024-4096.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

5. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the spectra.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
- Integrate the signals in the ^1H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the separation and identification of **2-Ethyl-3,5-dimethylpyrazine** in a sample matrix.

1. Sample Preparation:

- For liquid samples (e.g., food extracts), perform a liquid-liquid extraction with a suitable solvent like dichloromethane or diethyl ether.
- For solid samples, a headspace solid-phase microextraction (HS-SPME) can be employed for the extraction of volatile compounds.
- Concentrate the extract if necessary and transfer to a GC vial.

2. GC-MS Instrumentation and Conditions:

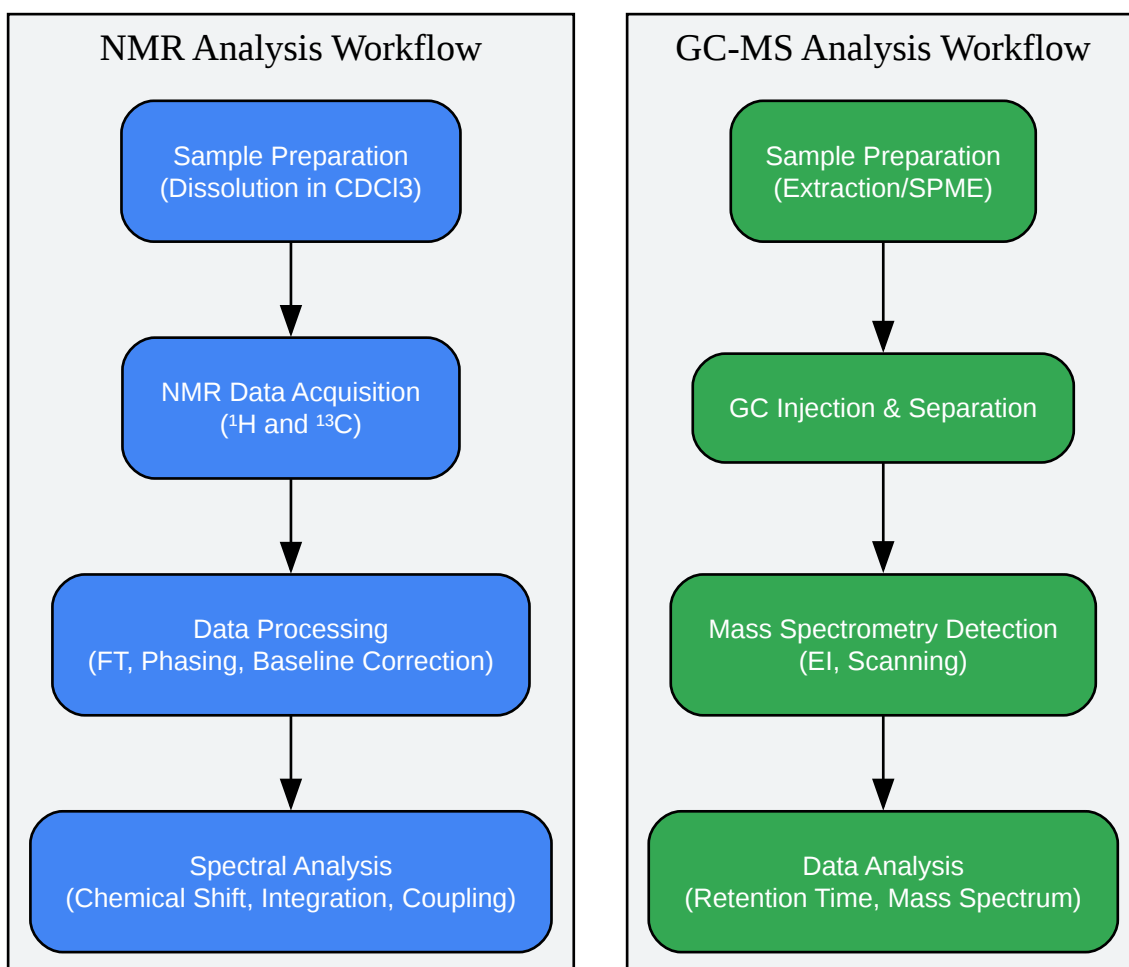
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
- Injector: Split/splitless inlet at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.

3. Data Analysis:

- Identify the peak corresponding to **2-Ethyl-3,5-dimethylpyrazine** based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).^[2]
- Quantification can be performed using an internal or external standard method.

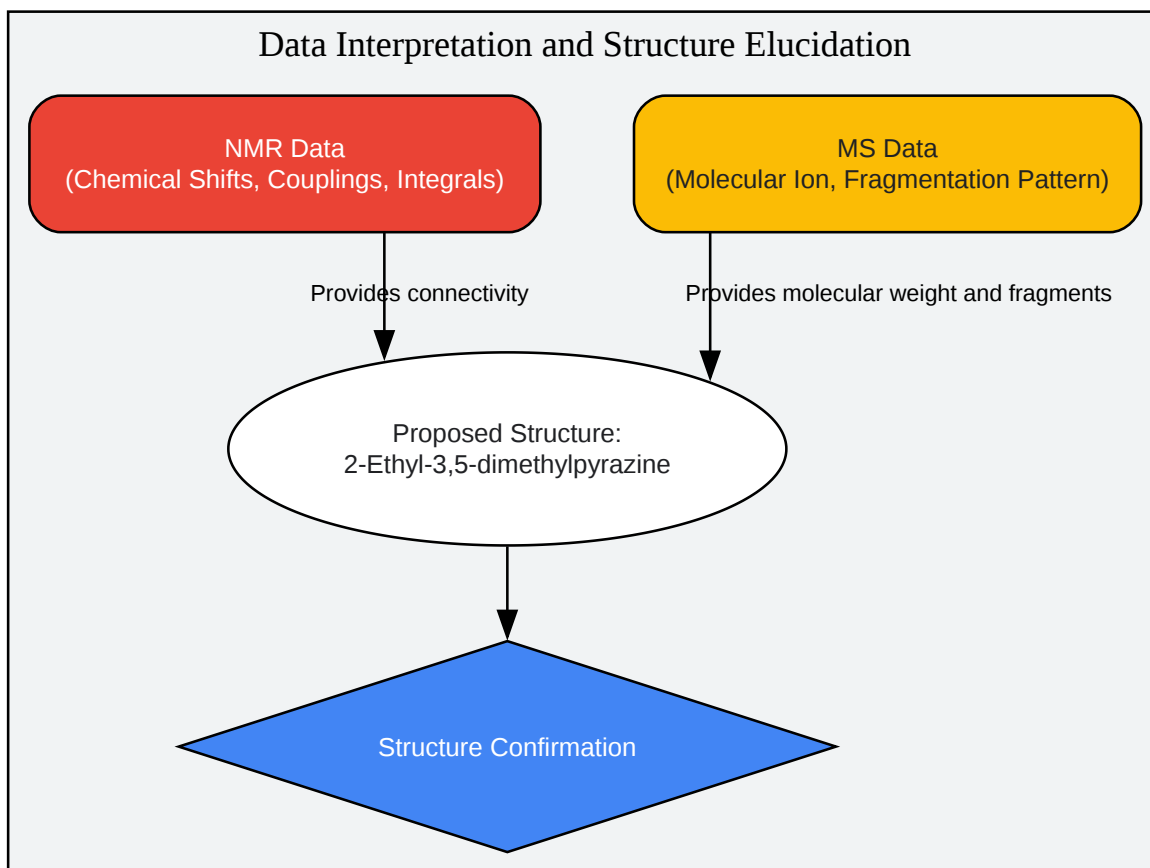
Workflow Diagrams

The following diagrams illustrate the logical workflows for the analytical procedures described.



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Caption: General workflows for NMR and GC-MS analysis.



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Caption: Logic for structure confirmation using NMR and MS data.

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References

- 1. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]
- 2. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

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